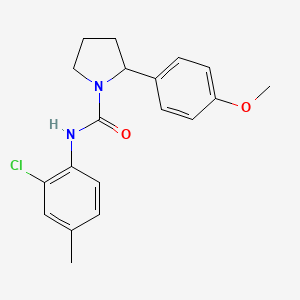![molecular formula C21H23N3O B5986713 3-(2-methylphenyl)-3-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B5986713.png)
3-(2-methylphenyl)-3-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-methylphenyl)-3-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Also known as MPP, this compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Wirkmechanismus
The mechanism of action of MPP is not fully understood. However, studies have suggested that MPP may act as an inhibitor of certain enzymes, including monoamine oxidase (MAO) and histone deacetylase (HDAC). MAO is an enzyme that breaks down neurotransmitters, such as dopamine and serotonin, in the brain. Inhibition of MAO can lead to increased levels of these neurotransmitters, which may have therapeutic effects. HDAC is an enzyme that regulates gene expression. Inhibition of HDAC can lead to changes in gene expression, which may also have therapeutic effects.
Biochemical and Physiological Effects:
MPP has been shown to have various biochemical and physiological effects. In vitro studies have suggested that MPP can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. MPP has also been shown to have neuroprotective effects in animal models of Parkinson's disease. Additionally, MPP has been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPP in lab experiments is its potential therapeutic applications. MPP has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. Another advantage is its relatively simple synthesis method. However, one limitation of using MPP in lab experiments is its limited solubility in water, which may make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of MPP. One potential direction is the further investigation of its mechanism of action. Understanding the precise molecular targets of MPP could lead to the development of more specific and effective drugs. Another potential direction is the investigation of MPP in combination with other drugs or therapies. Combining MPP with other drugs or therapies could enhance its therapeutic effects. Additionally, further studies are needed to determine the safety and efficacy of MPP in humans.
Synthesemethoden
The synthesis of 3-(2-methylphenyl)-3-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide involves the reaction of 2-methylphenylhydrazine and 1-phenyl-1-propanone with 1H-pyrazole-1-carboxaldehyde in the presence of acetic acid. This reaction results in the formation of MPP as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
MPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, MPP has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In pharmacology, MPP has been studied for its potential use as a tool compound for the development of new drugs. In neuroscience, MPP has been investigated for its potential use in the treatment of neurological disorders, such as Parkinson's disease.
Eigenschaften
IUPAC Name |
3-(2-methylphenyl)-3-phenyl-N-(2-pyrazol-1-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-17-8-5-6-11-19(17)20(18-9-3-2-4-10-18)16-21(25)22-13-15-24-14-7-12-23-24/h2-12,14,20H,13,15-16H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQYWWLWZRCMHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)NCCN2C=CC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[2-(2-pyrazinyl)ethyl]amine](/img/structure/B5986631.png)


![3-[(diethylamino)methyl]-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone](/img/structure/B5986654.png)

![1-[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]-N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]methanamine](/img/structure/B5986659.png)
![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5986679.png)
![4-({[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol](/img/structure/B5986683.png)
![{3-[2-[(2,3-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B5986700.png)
![N-(4-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5986701.png)
![2-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5986704.png)

![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B5986715.png)